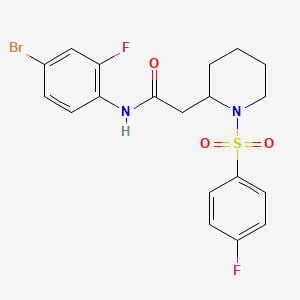

N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

説明

特性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrF2N2O3S/c20-13-4-9-18(17(22)11-13)23-19(25)12-15-3-1-2-10-24(15)28(26,27)16-7-5-14(21)6-8-16/h4-9,11,15H,1-3,10,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROKNYZQBVFKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula: C₁₅H₁₈BrF₂N₃O₂S

- Molecular Weight: 396.186 g/mol

- CAS Number: 1415559-93-1

Structural Features

The compound contains:

- A brominated phenyl ring, which may enhance lipophilicity and biological activity.

- A fluorinated phenyl group that can influence receptor binding and metabolic stability.

- A piperidine moiety that is often associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of brominated phenyl compounds have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Compound A | 0.22 | 0.25 |

| Compound B | 15.625 | 31.25 |

| N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | TBD | TBD |

Note: The specific MIC and MBC values for N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide are yet to be determined through empirical studies.

The antimicrobial action of related compounds often involves:

- Inhibition of protein synthesis.

- Disruption of cell wall synthesis.

- Interference with nucleic acid metabolism.

These mechanisms suggest that N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide could potentially exhibit similar modes of action.

Anti-inflammatory Activity

Some studies indicate that compounds with similar structures can suppress pro-inflammatory cytokines and nitric oxide production in cell models. This suggests potential applications in treating inflammatory conditions.

Study 1: Antimicrobial Evaluation

A study conducted on a series of brominated phenyl derivatives showed promising results against resistant bacterial strains. The evaluation included:

- Methodology: In vitro assays to determine MIC and MBC.

- Results: Certain derivatives displayed significant bactericidal activity, indicating the potential for developing new antibiotics.

Study 2: Anti-inflammatory Effects

Another research project assessed the anti-inflammatory properties of similar compounds in lipopolysaccharide-induced inflammation models. Key findings included:

- Reduction in cytokine levels.

- Enhanced cell viability at specific concentrations.

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations :

- Piperidine vs.

- Sulfonyl Group Placement : Direct attachment to piperidine (target compound) versus ethyl-sulfonyl linkers () may influence membrane permeability .

Halogenated Acetamide Derivatives

Table 2: Halogen Substitution Patterns

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。